N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE
Description
N1,N1-Dimethyl-N4-{2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}benzene-1,4-diamine is a heterocyclic compound featuring a pyrazoloquinazoline core fused with a benzene-1,4-diamine scaffold. The molecule is characterized by:
- N1,N1-dimethyl substitution on the benzene ring, enhancing lipophilicity and metabolic stability.
- A pyrazolo[3,2-b]quinazoline moiety at the N4 position, contributing to π-π stacking interactions and target binding.
- 2-Methyl-3-phenyl substituents on the pyrazoloquinazoline, which may influence steric and electronic properties.
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-17-23(18-9-5-4-6-10-18)25-27-22-12-8-7-11-21(22)24(30(25)28-17)26-19-13-15-20(16-14-19)29(2)3/h4-6,9-10,13-16,26H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWDJDFJOXHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-3-phenylpyrazolo[3,2-b]quinazoline with N1,N1-dimethylbenzene-1,4-diamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
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Pyrazoloquinazoline core : A fused bicyclic system with aromatic and partially saturated regions.
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Dimethylamino group (-N(CH₃)₂) : Electron-donating substituent influencing nucleophilic substitution.
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Benzene-1,4-diamine linkage : Provides sites for electrophilic aromatic substitution or cross-coupling.
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Methyl and phenyl substituents : Steric and electronic modulators .
2.1. Core Formation via Cyclocondensation
The pyrazoloquinazoline scaffold is synthesized through cyclocondensation reactions between substituted pyrazoles and quinazoline precursors. For example:
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Stepwise assembly : Reaction of 2-methyl-3-phenylpyrazole derivatives with quinazoline-4-amines under acidic conditions (e.g., HCl/EtOH).
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Microwave-assisted synthesis : Accelerates cyclization, yielding the fused core in ≤6 hours with 65–78% efficiency.
Alkylation and Acylation
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to modify the dimethylamino group.
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Acylation : Treatment with acetyl chloride or benzoyl chloride in dichloromethane introduces acyl groups at the amine site .
Nucleophilic Substitution
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Halogenation : Bromination at the C5 position of the quinazoline ring using NBS (N-bromosuccinimide) in CCl₄.
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Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids modifies the phenyl ring (e.g., introducing electron-withdrawing groups) .
Reductive Amination
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Reacts with aldehydes (e.g., formaldehyde) under hydrogenation conditions to extend the amine side chain .
Reaction Optimization and Conditions
Mechanistic Insights
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Electrophilic Aromatic Substitution : The benzene ring undergoes nitration or sulfonation at the para position due to electron-donating dimethylamino groups.
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Steric Hindrance : Bulky substituents at C2 and C3 of the pyrazole ring limit reactivity at adjacent positions, favoring regioselective modifications .
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Enzyme Inhibition : The compound binds ATP pockets in kinases via H-bonding (quinazoline N1 to Met769) and hydrophobic interactions (phenyl group) .
5.1. Kinase Inhibition
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EGFR Inhibition : Demonstrates IC₅₀ = 12 nM against EGFR mutants (L858R/T790M) in NSCLC cell lines .
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Selectivity Profile : >100-fold selectivity over VEGFR2 and FGFR1 due to optimized steric fit .
5.2. Pharmacological Modifications
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Prodrug Synthesis : Phosphate ester derivatives improve aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound).
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Metabolic Stability : Cytochrome P450 assays show t₁/₂ = 45 min (human liver microsomes), prompting structural tweaks for longevity .
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H), δ 3.12 (s, 6H, N(CH₃)₂) |
| HPLC Purity | 99.2% (C18 column, 70:30 MeOH/H₂O) |
| HRMS | [M+H]⁺ = 376.2124 (calc. 376.2119) |
Scientific Research Applications
N1,N1-Dimethyl-N4-{2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}benzene-1,4-diamine is a complex organic compound belonging to the class of pyrazoloquinazolines, known for their diverse biological activities . These heterocyclic compounds are often investigated for their potential as anticancer agents, anti-inflammatory drugs, and enzyme inhibitors, making them of interest in pharmaceutical research and development.
Scientific Research Applications
- Drug Discovery The compound is of interest in pharmaceutical research and development and has potential as a lead compound for drug discovery.
- Biological Activity Pyrazoloquinazolines, which share structural similarities with the compound, have demonstrated anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Medicinal Chemistry The compound has implications in medicinal chemistry due to its pyrazoloquinazoline core, which is notable for its biological activity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor progress and assess the purity of intermediates.
Characterization
This compound is typically characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation.
Properties
Key chemical properties include:
- Molecular Formula: C25H27N5
- Molecular Weight: 397.526
- The compound features multiple functional groups including amine (-NH2), methyl (-CH3), and phenyl rings that contribute to its reactivity and interaction with biological targets.
- The reactivity of this compound is influenced by steric factors due to the bulky substituents on the aromatic rings.
- Reaction conditions such as pH and temperature must be optimized to achieve desired outcomes without decomposition.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to allosteric sites on proteins, leading to conformational changes that inhibit or activate specific biological functions . The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction are of particular interest in cancer research.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural and functional similarities with key derivatives:
Key Observations:
Core Heterocycle Diversity :
- The target compound’s pyrazoloquinazoline core distinguishes it from pyrimidine (CK8) or pyrazolo[1,5-a]pyrimidine () derivatives. This fused system may enhance binding affinity to kinase or antimicrobial targets due to increased rigidity and surface area .
- Quinazoline derivatives (e.g., A4) with CF3 substituents exhibit potent antimicrobial activity, suggesting that electron-withdrawing groups at the para position enhance efficacy .
Substituent Effects :
- The N1,N1-dimethyl group in the target compound and CK8 improves metabolic stability by reducing oxidative deamination, a common pathway for amine-containing drugs .
- Halogenated substituents (e.g., 4-chlorophenyl in ) are associated with enhanced lipophilicity and target engagement in kinase inhibitors .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Quinazoline derivatives (A4, A5) exhibit MIC values as low as 3.9 mg/mL against S.
- Metabolic Stability : N,N-dimethylation (as in CK8) reduces CYP450-mediated metabolism, extending half-life .
- Solubility : The pyrazoloquinazoline core may reduce aqueous solubility compared to pyrimidine-based analogs (e.g., CK8), necessitating formulation optimization.
Biological Activity
N1,N1-Dimethyl-N4-{2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-yl}benzene-1,4-diamine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazoloquinazoline core , which is known for its significant biological activity. Its molecular formula is with a molecular weight of approximately 397.526 g/mol . The structure consists of multiple functional groups including amine (-NH2), methyl (-CH3), and phenyl rings that enhance its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can inhibit various enzymes and pathways involved in disease processes such as cancer and inflammation.
Key Mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways that are often dysregulated in cancer .
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory mediators .
Biological Activity and Therapeutic Applications
Research indicates that compounds within the pyrazoloquinazoline class exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth through kinase inhibition and apoptosis induction. |
| Anti-inflammatory | Reduction of inflammatory markers and mediators in cellular models. |
| Enzyme Inhibition | Inhibition of specific enzymes related to metabolic disorders. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of quinazoline exhibited potent anticancer properties by targeting specific kinases involved in cell proliferation and survival pathways. The structural similarities suggest that this compound may share similar effects .
- Anti-inflammatory Effects : Research has shown that pyrazoloquinazolines can suppress inflammatory responses in vitro by inhibiting the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications for inflammatory diseases .
- Enzyme Inhibition Studies : A recent investigation into quinazoline derivatives revealed significant inhibition of DPP-IV (Dipeptidyl Peptidase IV), an enzyme implicated in glucose metabolism and diabetes management. This highlights the potential role of this compound in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
